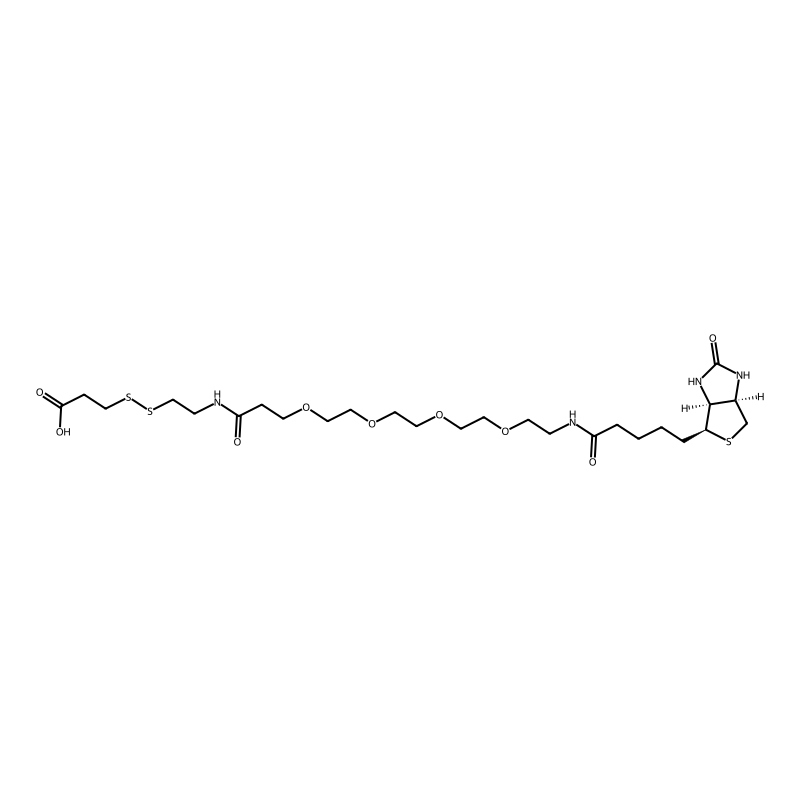

Biotin-PEG4-S-S-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biotinylation:

Biotin-PEG(4)-SS-COOH contains Biotin, a small molecule with a high affinity for the protein streptavidin. This property allows researchers to attach Biotin-PEG(4)-SS-COOH to molecules of interest (e.g., proteins, antibodies, nanoparticles) through a process called biotinylation. The PEG (polyethylene glycol) spacer provides flexibility and water solubility, while the SS (disulfide bond) offers a cleavable linker for controlled release of the attached molecule under reducing conditions []. Biotinylated molecules can then be easily purified or detected using streptavidin-conjugated probes, making them valuable tools in various assays and analytical techniques.

Surface Functionalization:

The carboxylic acid group (COOH) at the end of the molecule allows Biotin-PEG(4)-SS-COOH to bind covalently to surfaces. This functionality can be used to modify surfaces like glass slides, microfluidic chips, or biosensors with biotin groups. These biotinylated surfaces can then be used to capture streptavidin-conjugated molecules, enabling the creation of biosensing platforms for specific target detection or manipulation.

Drug Delivery Systems:

The combination of Biotin, PEG, and a cleavable linker makes Biotin-PEG(4)-SS-COOH a potential candidate for drug delivery systems. Biotin can be used to target the drug to specific cells expressing biotin receptors, while the PEG spacer improves the drug's circulation time in the body. The cleavable disulfide bond allows for controlled release of the drug in the presence of reducing agents, potentially located within targeted cells [].

Bioconjugation:

Biotin-PEG(4)-SS-COOH can be used as a linker molecule for bioconjugation, a technique that joins two biomolecules together. The Biotin group allows for subsequent purification or detection using streptavidin, while the PEG spacer provides flexibility and reduces steric hindrance between the conjugated molecules []. This approach can be valuable for creating probes for cellular imaging, targeted drug delivery systems, or biosensors.

Biotin-PEG4-S-S-acid is a specialized biotinylation reagent characterized by its unique structure, which includes a polyethylene glycol (PEG) spacer and a disulfide bond. This compound enables the efficient introduction of a biotin moiety to amine-containing biomolecules. The presence of the disulfide bond allows for selective cleavage under reducing conditions, facilitating the release of biotinylated proteins from their targets, such as avidin or streptavidin, which are known for their strong affinity to biotin .

The primary reaction involving Biotin-PEG4-S-S-acid is its interaction with primary amines. In an aqueous environment, the compound reacts through nucleophilic attack by amine groups on the N-hydroxysuccinimide (NHS) ester, forming stable amide bonds. This reaction is efficient in buffers with a pH range of 7 to 9, making it suitable for various biological applications. Upon cleavage of the disulfide bond using reducing agents like dithiothreitol, the biotin moiety can be released from the conjugated biomolecule .

Biotin-PEG4-S-S-acid exhibits significant biological activity due to its ability to label proteins and other biomolecules with biotin. This labeling enhances the detection and purification processes in biochemical assays. The biotinylated proteins typically retain their biological functions, making this compound valuable in various research applications, including affinity chromatography and immunoassays .

The synthesis of Biotin-PEG4-S-S-acid can be achieved through several methods:

- Chemical Synthesis: Starting from commercially available biotin derivatives, PEG spacers are introduced via coupling reactions that utilize NHS esters.

- Reduction and Oxidation: The disulfide bond can be formed by oxidizing a thiol group during the synthesis process, ensuring that the final product retains its cleavable characteristics.

- Purification: After synthesis, purification techniques such as dialysis or gel filtration are employed to remove unreacted starting materials and byproducts .

Biotin-PEG4-S-S-acid is widely used in various applications:

- Protein Labeling: For tagging proteins in research studies.

- Affinity Purification: To isolate biotinylated proteins using avidin or streptavidin columns.

- Drug Delivery Systems: As part of antibody-drug conjugates (ADCs), enhancing targeting capabilities in therapeutic applications.

- Immunoassays: In enzyme-linked immunosorbent assays (ELISA) for detecting specific antigens .

Studies involving Biotin-PEG4-S-S-acid have shown that it effectively interacts with primary amines on proteins and peptides. This interaction is crucial for developing bioconjugates that maintain biological activity while allowing for easy purification and detection. The cleavable nature of the disulfide bond also facilitates controlled release in therapeutic contexts .

Several compounds share structural similarities with Biotin-PEG4-S-S-acid, each offering unique functionalities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Biotin-PEG4-Alkyne | Contains an alkyne group instead of a disulfide bond | Useful in click chemistry applications |

| Biotin-PEG4-SS-Azide | Incorporates an azide group | Enables click reactions with alkynes |

| Biotin-PEG(4)-SS-Tyramide | Features a tyramide moiety | Membrane-impermeant; restricts labeling to cell surfaces |

| Biotin-PEG4-S-S-NHS | Contains NHS ester | Directly reacts with amines without needing reduction |

| Biotin-PEG4-SS-NH-PEG3-Oxyamine | Aldehyde-reactive | Forms oxime bonds with aldehydes |

Biotin-PEG4-S-S-acid stands out due to its combination of PEGylation and cleavable disulfide linkages, providing versatility in both labeling and subsequent release of biomolecules .